![molecular formula C9H8N4O B1414524 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1170032-87-7](/img/structure/B1414524.png)

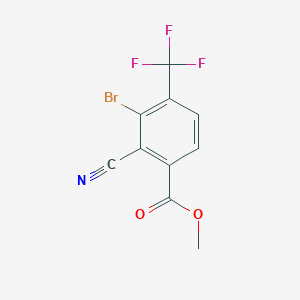

2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Descripción general

Descripción

Synthesis Analysis

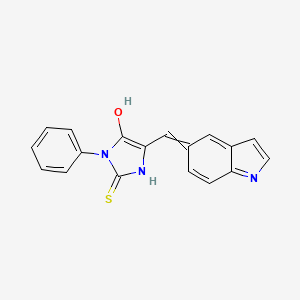

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo [1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Oncology

- The compound has been utilized in the synthesis of novel larotrectinib analogs, demonstrating potential as an anti-proliferative agent against various cancer cell lines including Huh-7, HeLa, MCF-7, and MDA-MB231 (Attia et al., 2019).

Antiviral Research

- Derivatives of this compound have been synthesized for evaluation against Herpes Simplex Virus type-1 (HSV-1), showcasing its potential application in antiviral research (Shamroukh et al., 2007).

Chemical Synthesis and Mechanistic Studies

- It has been a subject of chemical studies to understand the reaction mechanisms in the synthesis of pyrazolo[1,5-a]pyrimidines, contributing to the field of organic chemistry (Chimichi et al., 1996).

Development of Anti-Inflammatory and Analgesic Agents

- Research has involved synthesizing derivatives for potential use as anti-inflammatory and analgesic agents, demonstrating the compound's utility in medicinal chemistry (Ismail et al., 2007).

Enabling Synthesis of Heterocyclic Compounds

- The compound has played a role in the synthesis of a wide range of heterocyclic compounds, underscoring its importance in diverse chemical syntheses (Fadda et al., 2012).

Mecanismo De Acción

Target of Action

It is known that the compound has shown significant antimicrobial activity . This suggests that its targets may be enzymes or proteins essential to the survival and proliferation of certain bacteria and fungi.

Mode of Action

Given its antimicrobial activity, it is likely that it interacts with its targets in a way that inhibits their function, leading to the death or growth inhibition of the microorganisms .

Biochemical Pathways

Considering its antimicrobial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and growth of certain microorganisms .

Result of Action

The compound has shown significant antimicrobial activity against both Gram-positive (Bacillus megaterium, Micrococcus spp.) and Gram-negative bacteria (E.coli, S. typhi), as well as against certain fungi (Ganoderma spp., A. niger, A. flavus, and Penicillium spp.) . This suggests that the compound’s action results in the death or growth inhibition of these microorganisms.

Propiedades

IUPAC Name |

2,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-5-3-8(14)11-9-7(4-10)6(2)12-13(5)9/h3H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPQVSVNMQKUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C(C(=NN12)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)

![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)

![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)